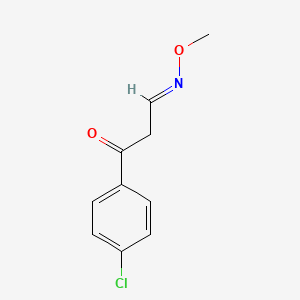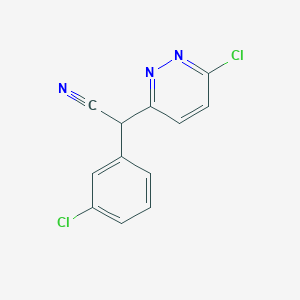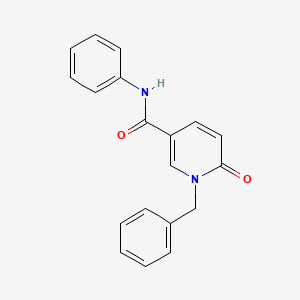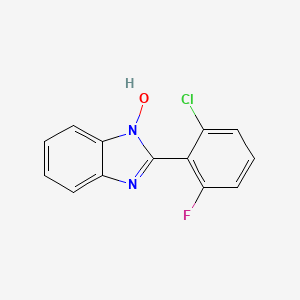
3-(4-chlorophenyl)-3-oxopropanal O-methyloxime
Vue d'ensemble
Description
“3-(4-chlorophenyl)-3-oxopropanal O-methyloxime” is an organic compound that belongs to the class of compounds known as oximes . Oximes are organic compounds with the general formula RR’C=N−OH, where R is an organic side-chain . In the case of “3-(4-chlorophenyl)-3-oxopropanal O-methyloxime”, one of the R groups is a 4-chlorophenyl group.
Chemical Reactions Analysis
Oximes, including “3-(4-chlorophenyl)-3-oxopropanal O-methyloxime”, undergo several types of reactions. The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .Applications De Recherche Scientifique
Chemical Synthesis and Chromatography
3-(4-chlorophenyl)-3-oxopropanal O-methyloxime plays a role in chemical synthesis and chromatography. McLellan and Thornalley (1992) describe the synthesis and chromatographic applications of related compounds, particularly in the assay of methylglyoxal (2-oxopropanal) in chemical and biological systems. Methylglyoxal itself can be derivatized for analysis using chromatography (McLellan & Thornalley, 1992).
Antimicrobial and Antitumor Activities
Compounds related to 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime have been explored for their antimicrobial and antitumor properties. Rashad et al. (2013) discuss the synthesis of 1,3-Bis (4-chlorophenyl)-2,3-epoxypropanone and its potential as a precursor in synthesizing antimicrobial agents (Rashad et al., 2013). Additionally, Aboelmagd et al. (2021) examine novel metal complexes derived from related compounds, assessing their cytotoxic activity as potential CDK8 kinase inhibitors for cancer therapy (Aboelmagd et al., 2021).
Biological Impacts and Metabolism
The impacts of related compounds on biological systems and metabolism have been studied. Chakraborty et al. (2014) discuss the metabolic pathways of methylglyoxal (2-oxopropanal), noting its role in cellular processes and as an anticancer therapeutic agent (Chakraborty, Karmakar, & Chakravortty, 2014).
Chemical Reactivity and Synthesis
The chemical reactivity and synthesis of compounds similar to 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime have been widely studied. For example, Katariya, Vennapu, and Shah (2021) synthesized novel biologically active compounds related to 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime and evaluated their anticancer and antimicrobial potential (Katariya, Vennapu, & Shah, 2021).
Environmental Applications
Related compounds have been used in environmental applications such as the degradation of pollutants. Bokare and Choi (2010) explored the use of 4-chlorophenol, a compound related to 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime, in the oxidative degradation of organic pollutants in water (Bokare & Choi, 2010).
Orientations Futures
Propriétés
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-methoxyiminopropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBTYQQKQVQCC-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-3-oxopropanal O-methyloxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,4-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036153.png)

![3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036155.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-diphenylmalonamide](/img/structure/B3036158.png)
![1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole](/img/structure/B3036159.png)
![2-[3,4-bis(2,4-dichlorobenzoyl)-1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B3036160.png)
![7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B3036163.png)

![2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile](/img/structure/B3036166.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B3036169.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one](/img/structure/B3036173.png)
![2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3036175.png)